molecular formula C16H11N3O5 B6296791 2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER CAS No. 667439-17-0

2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER

Cat. No.: B6296791
CAS No.: 667439-17-0
M. Wt: 325.27 g/mol
InChI Key: JIDSINRKRCZKNU-UHFFFAOYSA-N
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Description

2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER is an organic compound that combines the structural features of both dinitrophenyl and quinolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER typically involves the reaction of 2,4-dinitrophenol with 2-methyl-8-quinolinol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond between the two components.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER can undergo several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The compound can be oxidized to form various quinoline derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: Used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DINITROPHENYL (2-METHYL-8-QUINOLYL) ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structural features and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.

    2-Methyl-8-quinolinol: Used in the synthesis of various quinoline derivatives with biological activities.

Properties

IUPAC Name

8-(2,4-dinitrophenoxy)-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c1-10-5-6-11-3-2-4-15(16(11)17-10)24-14-8-7-12(18(20)21)9-13(14)19(22)23/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDSINRKRCZKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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